3-Bromo-4-iodo-tert-butylbenzene
CAS No.: 860435-39-8
Cat. No.: VC5948163
Molecular Formula: C10H12BrI
Molecular Weight: 339.014
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 860435-39-8 |
---|---|
Molecular Formula | C10H12BrI |
Molecular Weight | 339.014 |
IUPAC Name | 2-bromo-4-tert-butyl-1-iodobenzene |
Standard InChI | InChI=1S/C10H12BrI/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 |
Standard InChI Key | XNKAPUCNAVBLOL-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=C(C=C1)I)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
3-Bromo-4-iodo-tert-butylbenzene features a benzene ring substituted with a tert-butyl group at the para position relative to the bromine and iodine atoms. The IUPAC name, 2-bromo-4-tert-butyl-1-iodobenzene, reflects the numbering of substituents, with bromine at position 2, iodine at position 1, and the tert-butyl group at position 4. The tert-butyl group introduces significant steric hindrance, influencing the compound’s reactivity in substitution and coupling reactions.
Table 1: Key Physical and Chemical Properties
Property | Value |
---|---|
CAS Number | 860435-39-8 |
Molecular Formula | C₁₀H₁₂BrI |
Molecular Weight | 339.014 g/mol |
IUPAC Name | 2-bromo-4-tert-butyl-1-iodobenzene |
Storage Conditions | Room temperature, dry |
Hazard Classification | Regulated under Japanese Law |
The compound’s density, melting point, and boiling point remain undocumented in available literature, though analogous halogenated aromatics typically exhibit densities exceeding 1.5 g/cm³ and melting points above 100°C.
Electronic and Steric Effects
Synthesis and Production Techniques
Halogenation Strategies
The synthesis of 3-Bromo-4-iodo-tert-butylbenzene typically involves sequential halogenation of tert-butylbenzene.
Step 1: Bromination
Bromination of tert-butylbenzene occurs via electrophilic aromatic substitution, facilitated by a Lewis acid catalyst such as FeBr₃. The tert-butyl group directs incoming electrophiles to the para position, yielding 3-bromo-tert-butylbenzene.
Step 2: Iodination
Subsequent iodination employs iodine (I₂) with an oxidizing agent like H₂O₂ or NaOCl to generate the iodonium ion. The existing bromine substituent directs iodination to the ortho position, resulting in the final product.
Table 2: Synthetic Pathway Overview
Step | Reaction | Reagents/Conditions |
---|---|---|
1 | Bromination | Br₂, FeBr₃, 0–25°C |
2 | Iodination | I₂, H₂O₂, 40–60°C |
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and yield optimization. Continuous flow reactors enable precise temperature control and reduced reaction times, while automated purification systems ensure high purity (>98%).
Applications in Pharmaceutical and Materials Science
Cross-Coupling Reactions
The compound’s dual halogen functionality enables sequential cross-coupling reactions. For example:
-
Suzuki-Miyaura Coupling: The iodine substituent reacts first with arylboronic acids due to its superior leaving-group ability, followed by bromine substitution under modified conditions.
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Buchwald-Hartwig Amination: Palladium catalysts facilitate coupling of the bromine site with amines, enabling access to complex heterocycles.
Proteomics Research
In proteomics, 3-Bromo-4-iodo-tert-butylbenzene serves as a precursor for affinity tags or photoaffinity labels. Its halogen atoms allow selective bioconjugation with biomolecules, aiding in protein interaction studies.
Comparative Analysis with Halogenated Aromatic Compounds
Reactivity Trends
Compared to methyl-substituted analogs (e.g., 3-Bromo-4-iodotoluene), the tert-butyl group in 3-Bromo-4-iodo-tert-butylbenzene significantly slows reaction rates in SNAr (nucleophilic aromatic substitution) due to steric hindrance .
Table 3: Substituent Effects on Reaction Kinetics
Compound | Relative Reaction Rate (SNAr) |
---|---|
3-Bromo-4-iodotoluene | 1.0 (Reference) |
3-Bromo-4-iodo-tert-butylbenzene | 0.3 |
Environmental Impact and Degradation Studies
Biodegradability
Halogenated aromatics exhibit poor biodegradability, with half-lives exceeding 100 days in aquatic systems. Microbial degradation pathways remain under investigation, though reductive dehalogenation by anaerobic bacteria shows promise.
Future Research Directions
Catalytic Innovations
Developing Pd-NHC (N-heterocyclic carbene) catalysts could enhance coupling efficiency at sterically hindered sites. Additionally, photoredox catalysis may enable selective functionalization under mild conditions.
Environmental Remediation
Advances in electrochemical degradation techniques aim to mineralize halogenated aromatics without toxic byproducts. Pilot studies using boron-doped diamond electrodes demonstrate >90% degradation within 6 hours.
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